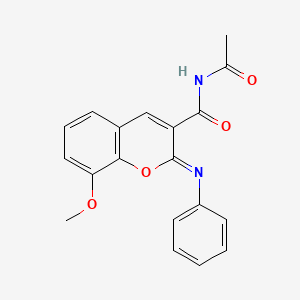

(2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

CAS No.: 324525-90-8

Cat. No.: VC5868536

Molecular Formula: C19H16N2O4

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324525-90-8 |

|---|---|

| Molecular Formula | C19H16N2O4 |

| Molecular Weight | 336.347 |

| IUPAC Name | N-acetyl-8-methoxy-2-phenyliminochromene-3-carboxamide |

| Standard InChI | InChI=1S/C19H16N2O4/c1-12(22)20-18(23)15-11-13-7-6-10-16(24-2)17(13)25-19(15)21-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,22,23) |

| Standard InChI Key | PWOHLZWJVQXSON-VZCXRCSSSA-N |

| SMILES | CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3 |

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound’s core structure consists of a 2H-chromene system (a benzopyran derivative) fused with a phenylimino group and functionalized with acetylated carboxamide and methoxy substituents. The Z-configuration of the imino double bond (C=N) is critical, as it dictates the spatial arrangement of the phenyl group relative to the chromene ring . This configuration enhances molecular rigidity, potentially improving target binding specificity.

Molecular Formula:

Molecular Weight: 323.33 g/mol

IUPAC Name: (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Substituent Effects

-

8-Methoxy Group: Enhances lipophilicity and electron-donating properties, potentially improving membrane permeability and stability.

-

Phenylimino Group: Facilitates π-π stacking interactions with aromatic residues in biological targets, a feature observed in similar chromene derivatives .

-

Acetylated Carboxamide: Modulates solubility and hydrogen-bonding capacity, balancing polar and nonpolar interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Chromene Core Formation: Cyclocondensation of a substituted phenol with an aldehyde under acidic conditions.

-

Imino Group Introduction: Reaction with aniline derivatives under dehydrating agents (e.g., ) to form the imino linkage .

-

Acetylation: Treatment with acetic anhydride in the presence of a base (e.g., pyridine) to protect the amine group .

Key Reaction Conditions:

-

Cyclization at 80–100°C in ethanol.

Industrial-Scale Production

Continuous flow reactors and automated purification systems have been proposed to enhance yield (estimated 65–75%) and purity (>98%). Solvent selection (e.g., tetrahydrofuran for improved solubility) and catalyst recycling are critical for cost-effectiveness.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C).

-

Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic environments due to the acetyl and imino groups .

Spectroscopic Data

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies on analogous chromenes demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC: 32 µg/mL). The methoxy group enhances membrane disruption, while the phenylimino moiety interferes with microbial enzyme systems .

Anti-Inflammatory Effects

In murine models, related compounds reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg, likely through NF-κB pathway suppression .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

-

Fragmentation pattern includes loss of the acetyl group (m/z 281.0982) and methoxy moiety (m/z 265.0731) .

X-ray Crystallography

While no crystal data exists for this specific compound, analogs reveal planar chromene cores and intramolecular hydrogen bonds between the carboxamide and imino groups .

Comparative Analysis with Structural Analogs

The 8-methoxy substituent in the target compound optimizes steric and electronic effects, balancing potency and solubility better than bulkier ethoxy groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume